2-Cyclobutylidene-1-tosylhydrazine
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Overview
Description
2-Cyclobutylidene-1-tosylhydrazine is a chemical compound characterized by the presence of a cyclobutylidene group attached to a tosylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylidene-1-tosylhydrazine typically involves the reaction of cyclobutanone with p-toluenesulfonylhydrazine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylidene-1-tosylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclobutylidene derivatives or other reduced forms.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride (NaBH4) and diborane (B2H6) are commonly used reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce cyclobutylidene derivatives .
Scientific Research Applications
2-Cyclobutylidene-1-tosylhydrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclobutylidene-1-tosylhydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets involved depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
2-Cyclopentylidene-1-tosylhydrazine: Similar structure but with a cyclopentylidene group instead of cyclobutylidene.
Cyclobutanediazirines: These compounds also contain a cyclobutylidene group and are used in photoaffinity labeling.
N-Tosylhydrazones: A broader class of compounds that includes various tosylhydrazine derivatives used in organic synthesis.
Uniqueness: 2-Cyclobutylidene-1-tosylhydrazine is unique due to its specific structural features, which allow for distinct reactivity and applications. Its ability to undergo various chemical reactions and form complex cyclic structures makes it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C11H14N2O2S |
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Molecular Weight |
238.31 g/mol |
IUPAC Name |
N-(cyclobutylideneamino)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H14N2O2S/c1-9-5-7-11(8-6-9)16(14,15)13-12-10-3-2-4-10/h5-8,13H,2-4H2,1H3 |
InChI Key |
DHRACJOCBZZPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC2 |
Origin of Product |
United States |
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